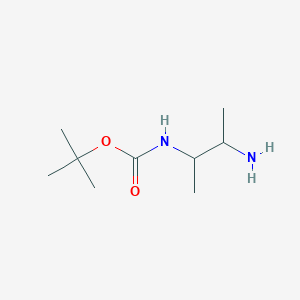

tert-butyl N-(3-aminobutan-2-yl)carbamate

Description

Significance of Aminobutane Derivatives in Advanced Organic Chemistry

Aminobutane derivatives are a class of organic compounds that form the backbone of numerous biologically active molecules and functional materials. As organic derivatives of ammonia, the amine functional group imparts basicity and nucleophilicity, enabling a wide range of chemical reactions. The four-carbon butane (B89635) chain provides a flexible yet structurally defined scaffold that can be readily functionalized.

In advanced organic chemistry, the incorporation of chirality into these scaffolds is of paramount importance. enamine.net Chiral aminobutane derivatives are highly sought after as intermediates in the synthesis of natural products and pharmaceuticals. This is because biological targets, such as enzymes and receptors, are themselves chiral, and their interactions with drug molecules are often highly dependent on a precise stereochemical match. enamine.net Consequently, chiral amines are fundamental components used by chemists to build new drug molecules and are considered valuable intermediates for creating compounds with high added value.

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization Research

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For amines, the tert-butoxycarbonyl (Boc) group is arguably the most common and indispensable protecting group used in non-peptide chemistry. researchgate.net

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), typically in the presence of a base. researchgate.net Its popularity stems from its exceptional stability under a wide variety of reaction conditions; it is resistant to nucleophiles, bases, and catalytic hydrogenation. researchgate.net This robustness allows chemists to perform a wide array of transformations on other parts of the molecule without affecting the protected amine.

One of the key advantages of the Boc group is its ease of removal. researchgate.net It can be cleanly cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. nih.gov This orthogonal stability—stable to base but labile to acid—is a cornerstone of modern protecting group strategy, enabling complex and elegant synthetic routes. organic-chemistry.org

| Process | Common Reagents & Conditions | Key Characteristics |

|---|---|---|

| Protection (N-Boc Formation) | Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., triethylamine, DMAP, NaOH) in solvents like THF, dichloromethane, or water. nih.gov | Generally high-yielding, proceeds under mild conditions, and is highly chemoselective for amines. |

| Deprotection (N-Boc Cleavage) | Strong acids such as trifluoroacetic acid (TFA) in dichloromethane, or hydrogen chloride (HCl) in solvents like methanol (B129727) or dioxane. nih.gov | Fast and efficient reaction at room temperature. The byproducts (isobutene and CO₂) are volatile and easily removed. |

| Stability Profile | Stable towards most bases, nucleophiles, reducing agents (e.g., catalytic hydrogenation), and many oxidizing agents. researchgate.netorganic-chemistry.org | Allows for a broad range of subsequent chemical transformations on the molecule without disturbing the protected amine. |

Structural Features and Inherent Chirality of the tert-butyl N-(3-aminobutan-2-yl)carbamate Scaffold

The precise structure of tert-butyl N-(3-aminobutan-2-yl)carbamate is central to its function as a synthetic building block. The molecule is built upon a four-carbon butane chain and possesses two distinct nitrogen functionalities.

Key Structural Features:

Bifunctionality: It contains two amine groups: a free primary amine (-NH₂) at the C3 position and a Boc-protected amine (-NHBoc) at the C2 position. This differential protection is crucial, as the primary amine is a reactive nucleophile while the carbamate (B1207046) is unreactive under neutral or basic conditions.

Chirality: The carbon atoms at positions 2 and 3 are both stereocenters. This means the molecule is chiral and can exist as different stereoisomers, specifically two pairs of enantiomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). The defined three-dimensional arrangement of the substituents at these centers is critical for its application in asymmetric synthesis, where the goal is to create a single, desired stereoisomer of a target molecule.

| Property | Data |

|---|---|

| Molecular Formula | C₉H₂₀N₂O₂ uni.lu |

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | tert-butyl N-(3-aminobutan-2-yl)carbamate uni.lu |

| Key Functional Groups | Primary Amine, Carbamate (Boc-protected Amine) |

| Chiral Centers | C2 and C3 |

Overview of Research Trajectories for tert-butyl N-(3-aminobutan-2-yl)carbamate as a Bifunctional Chiral Building Block

The strategic design of tert-butyl N-(3-aminobutan-2-yl)carbamate makes it a highly valuable bifunctional reagent for constructing complex organic architectures. nih.gov Its utility as a chiral building block is rooted in the ability to perform selective, sequential reactions on its two distinct amine groups.

The primary research trajectory for this compound involves its use as a versatile intermediate for synthesizing libraries of chiral compounds. The synthetic strategy typically proceeds as follows:

Functionalization of the Primary Amine: The exposed primary amine at the C3 position can readily participate in a wide range of nucleophilic reactions. These include, but are not limited to, acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, alkylation, and arylation reactions. This first step allows for the introduction of a diverse array of substituents at this position.

Deprotection of the Second Amine: Following the modification of the primary amine, the Boc group at the C2 position can be selectively removed under acidic conditions. This unmasks the second amino group, revealing a new site for chemical modification.

Functionalization of the Second Amine: The newly liberated amine at C2 can then undergo a second, different functionalization reaction. This stepwise approach ensures a controlled and predictable synthesis, preventing the formation of unwanted side products and allowing for the creation of distinct functionalities at the C2 and C3 positions.

This one-two approach of selective functionalization followed by deprotection and further functionalization makes tert-butyl N-(3-aminobutan-2-yl)carbamate an ideal scaffold for generating molecular diversity in drug discovery programs. By varying the reactants used in each step, chemists can rapidly synthesize a multitude of unique, stereochemically pure compounds for biological screening. For example, the free amine can be condensed with various carboxylic acids to form a diverse library of amides. nih.gov This strategic utility solidifies its role as a powerful tool in the arsenal (B13267) of modern medicinal and organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-6(10)7(2)11-8(12)13-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUICJLZUPZOTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334494-06-2 | |

| Record name | tert-butyl N-(3-aminobutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl N 3 Aminobutan 2 Yl Carbamate and Its Stereoisomers

Stereoselective Synthesis of Enantiopure and Diastereopure tert-butyl N-(3-aminobutan-2-yl)carbamate

The generation of optically pure stereoisomers of tert-butyl N-(3-aminobutan-2-yl)carbamate requires sophisticated synthetic strategies that can effectively control the formation of the two chiral centers. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, stereoselective transformations, and classical resolution techniques.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

One of the most effective strategies involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide, as a chiral auxiliary. mdpi.combristol.ac.uk This method is renowned for its high diastereoselectivity in the synthesis of chiral amines. bristol.ac.uk The synthesis typically begins by condensing the chiral sulfinamide with a ketone precursor to form an N-sulfinyl imine. The subsequent nucleophilic addition to the C=N bond is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine. This forces the nucleophile to attack from the less sterically hindered face, thereby establishing the desired stereochemistry at one of the chiral centers. A subsequent reduction or other modification can establish the second stereocenter, followed by acidic cleavage of the sulfinyl group to yield the enantiopure amine.

Another powerful class of chiral auxiliaries is the Evans' oxazolidinones. These are widely used to direct stereoselective aldol (B89426) reactions, which can be a key step in constructing the carbon backbone of the target molecule. nih.gov For instance, an N-acylated oxazolidinone can be converted into its corresponding boron enolate, which then reacts with an appropriate aldehyde. The stereochemistry of the resulting aldol adduct is dictated by the chiral auxiliary. This adduct can then be elaborated through several steps, including the conversion of a hydroxyl group to an amine and removal of the auxiliary, to furnish the desired stereoisomer of the diamine scaffold. nih.gov

| Auxiliary Type | Key Reaction | Typical Stereocontrol | Reference |

| tert-Butanesulfinamide | Nucleophilic addition to N-sulfinyl imine | High diastereoselectivity (>25:1 d.r. reported in similar systems) | mdpi.com |

| Evans' Oxazolidinone | Asymmetric Aldol Reaction | High diastereoselectivity for syn- or anti-products | nih.gov |

Asymmetric Catalysis in the Formation of Key Precursors

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Transition metal catalysts featuring chiral ligands are commonly employed for this purpose.

For the synthesis of the 2,3-butanediamine scaffold, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a diketone, an amino-ketone, or an imine, is a highly effective strategy. Catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands like BINAP or other bidentate ligands, can achieve excellent enantioselectivity. google.com For example, the asymmetric reductive amination of a ketone can be catalyzed by a transition metal complex, where hydrogen gas or a hydrogen donor like formic acid serves as the reductant. google.comwikipedia.org The chiral ligand coordinates to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer.

More recently, copper-catalyzed asymmetric cyclization reactions, such as aminoboration, have emerged as powerful tools for constructing chiral N-heterocycles, and the principles can be adapted for acyclic systems. nih.gov These reactions involve the addition of a boron reagent and an amine moiety across a double bond, with stereocontrol exerted by a chiral copper catalyst.

Enantioselective Reductions and Aminations Leading to the Butane (B89635) Scaffold

The direct enantioselective transformation of functional groups on a pre-existing butane backbone is a cornerstone of stereoselective synthesis. This often involves the reduction of a prochiral ketone or the amination of a ketone or alcohol.

Enantioselective Reduction: The reduction of a prochiral ketone, such as 2,3-butanedione or 3-amino-2-butanone, can establish one or both stereocenters. Stoichiometric chiral reducing agents, like those derived from chirally modified lithium aluminum hydride (LAH) or sodium borohydride, have proven effective. wikipedia.org For example, LAH modified with a chiral ligand such as 1,1'-bi-2-naphthol (BINOL) forms a BINAL-H reagent, which can reduce ketones with high enantioselectivity. uwindsor.ca Catalytic methods, such as the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with borane, are also widely used for the asymmetric reduction of ketones. wikipedia.org

Enantioselective Amination: Biocatalysis, particularly the use of transaminase (ω-TA) enzymes, has become a premier method for the synthesis of chiral amines. whiterose.ac.uk These enzymes can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone with exceptionally high enantioselectivity. By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize a specific enantiomer of an amino-ketone precursor, which can then be reduced diastereoselectively to form the target diamine. whiterose.ac.uk Organocatalytic reductive amination, using small chiral organic molecules like chiral phosphoric acids to activate an imine intermediate towards reduction by a Hantzsch ester, also represents a viable metal-free alternative. princeton.edu

| Transformation | Method | Reagent/Catalyst Example | Key Feature |

| Ketone Reduction | Stoichiometric | BINAL-H (LAH + BINOL) | High e.e. for aryl-alkyl ketones |

| Ketone Reduction | Catalytic | CBS Reduction (Oxazaborolidine) | Catalytic, high e.e. |

| Reductive Amination | Biocatalytic | ω-Transaminase (ω-TA) | Extremely high enantioselectivity, mild conditions |

| Reductive Amination | Organocatalytic | Chiral Phosphoric Acid + Hantzsch Ester | Metal-free, biomimetic approach |

Diastereomeric Resolution Techniques for Isomer Separation

When a synthesis produces a mixture of stereoisomers, resolution techniques can be employed to separate them. The resolution of enantiomers involves their conversion into a mixture of diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated. wikipedia.org

For a racemic mixture of 2,3-butanediamine, a common method is diastereomeric salt formation. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid. libretexts.orggavinpublishers.com This acid-base reaction forms a pair of diastereomeric salts: [(R,R)-diamine·(R,R)-tartrate] and [(S,S)-diamine·(R,R)-tartrate]. Due to their different crystal packing and solubility, these salts can often be separated by fractional crystallization. wikipedia.orglibretexts.org Once a diastereomeric salt is isolated, the pure amine enantiomer can be recovered by treatment with a base to break the salt. A similar process can be used to separate the meso form from the racemic pair. After resolution, the desired enantiomer of the diamine can be selectively mono-protected with a Boc group.

Classical and Modern Approaches to Racemic Synthesis of tert-butyl N-(3-aminobutan-2-yl)carbamate

In cases where a mixture of stereoisomers is acceptable or can be separated later, a racemic synthesis is often more straightforward and cost-effective. The primary step in forming the target compound is the protection of one of the two amino groups of 2,3-butanediamine.

Amine Protection Strategies Utilizing tert-Butyl Chloroformate or Di-tert-butyl Dicarbonate (B1257347)

The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine is through reaction with di-tert-butyl dicarbonate (Boc₂O, also known as Boc anhydride). mychemblog.commasterorganicchemistry.com This reagent is widely preferred over tert-butyl chloroformate due to its greater stability and safer handling.

The reaction involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This process is typically performed in the presence of a base to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct. fishersci.co.ukorganic-chemistry.org Common bases include sodium hydroxide, sodium bicarbonate, or non-nucleophilic organic bases like 4-(dimethylamino)pyridine (DMAP), which can also catalyze the reaction. mychemblog.comchemicalbook.com The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or even aqueous systems being suitable. fishersci.co.ukchemicalbook.com

A key challenge when starting with 2,3-butanediamine is achieving selective mono-protection, as the di-protected product can also form. This can often be controlled by carefully managing the stoichiometry, using approximately one equivalent of Boc₂O relative to the diamine. The reaction mixture would then contain the desired mono-protected product, unreacted diamine, and the di-protected byproduct, which can be separated chromatographically.

| Reagent | Common Base | Typical Solvent | Key Advantage |

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, DMAP | DCM, THF, Acetonitrile | High yield, stable reagent, mild conditions |

| tert-Butyl Chloroformate | Triethylamine, Pyridine | DCM, Chloroform | Historically used, highly reactive |

Mechanistic Considerations of Carbamate (B1207046) Formation

The formation of tert-butyl N-(3-aminobutan-2-yl)carbamate involves the protection of one of the amino groups of 3,4-diaminobutane as a tert-butoxycarbonyl (Boc) carbamate. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The mechanism of this reaction is a well-established nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of the amine nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of a carbon-oxygen bond, leading to the formation of the desired carbamate, along with the release of carbon dioxide and tert-butanol as byproducts. commonorganicchemistry.comchemistrysteps.com

While the reaction can proceed without a catalyst, bases are often employed to enhance the reaction rate. total-synthesis.com A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), can deprotonate the amine, thereby increasing its nucleophilicity and facilitating the initial attack on the (Boc)₂O. The base can also neutralize any acidic byproducts that may form during the reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in tert-butyl N-(3-aminobutan-2-yl)carbamate Synthesis

The synthesis of tert-butyl N-(3-aminobutan-2-yl)carbamate with high yield and stereoselectivity is contingent upon the careful optimization of several reaction parameters. Given that the starting material, 3,4-diaminobutane, possesses two stereocenters, the selective protection of one amino group to yield a specific stereoisomer is a significant synthetic challenge. Key parameters that are typically optimized include the choice of solvent, reaction temperature and pressure, and the selection of an appropriate catalyst. A systematic approach to optimizing these conditions is crucial for developing an efficient and selective synthesis.

Solvent Effects in Carbamate Formation

The choice of solvent can significantly influence the rate, yield, and selectivity of carbamate formation. Solvents with different polarities and proticities can affect the solubility of reactants and the stability of intermediates and transition states. A variety of solvents have been successfully employed for the N-Boc protection of amines, including aprotic polar solvents like tetrahydrofuran (THF) and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM). fishersci.co.uk In some instances, greener solvents such as water or even solvent-free conditions have been utilized. acs.orgresearchgate.net

The following table summarizes the effect of different solvents on the N-Boc protection of amines, which can be indicative of their potential performance in the synthesis of tert-butyl N-(3-aminobutan-2-yl)carbamate.

Table 1: Influence of Solvent on the Yield of N-Boc Protected Amines

| Solvent | Yield (%) | Reference |

| Methanol (B129727) (MeOH) | ~95% | acs.org |

| Tetrahydrofuran (THF) | ~90% | acs.org |

| Acetonitrile (CH₃CN) | ~90% | acs.org |

| Acetone | ~85% | acs.org |

| Dimethyl Sulfoxide (DMSO) | ~78% | acs.org |

| Dichloromethane (DCM) | ~55% | acs.org |

Temperature and Pressure Control in Stereoselective Transformations

Temperature is a critical parameter for controlling the stereoselectivity of a reaction. In the synthesis of a specific stereoisomer of tert-butyl N-(3-aminobutan-2-yl)carbamate, temperature can be manipulated to favor either the kinetic or thermodynamic product. Lower reaction temperatures often favor the formation of the kinetic product, which is formed via the lowest energy transition state. Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, leading to the formation of the more stable thermodynamic product. nih.gov For instance, in certain diastereoselective Mannich reactions to synthesize chiral vicinal diamines, low temperatures have been shown to favor the anti-diastereomer, while higher temperatures favor the syn-diastereomer. nih.gov

While pressure is less commonly used to control stereoselectivity in these types of reactions, it can play a role in reactions where there is a significant change in volume in the transition state. High-pressure conditions can favor reactions with a negative activation volume, potentially influencing the diastereomeric ratio.

Catalyst Selection for Specific Synthetic Pathways

The choice of catalyst is pivotal in directing the synthesis towards the desired product with high efficiency and selectivity. For N-Boc protection, both basic and acidic catalysts can be employed.

Basic catalysts, such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N), are commonly used to accelerate the reaction by increasing the nucleophilicity of the amine. wikipedia.org Lewis acid catalysts, on the other hand, can activate the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack. A range of Lewis acids, including molecular iodine, have been shown to be effective catalysts for this transformation, often under mild and solvent-free conditions. acs.org

The following table provides a comparison of various catalysts used for the N-Boc protection of amines.

Table 2: Comparison of Catalysts for N-Boc Protection of Aniline

| Catalyst | Time (min) | Yield (%) | Reference |

| Iodine (I₂) | 10 | 98 | acs.org |

| ZrCl₄ | 15 | 96 | researchgate.net |

| InBr₃ | 5 | 98 | researchgate.net |

| [H-Suc]HSO₄ | 10 | 95 | researchgate.net |

Continuous Flow Synthesis Applications for Scalable Production and Process Intensification of tert-butyl N-(3-aminobutan-2-yl)carbamate Intermediates

Continuous flow synthesis has emerged as a powerful technology for the scalable and efficient production of fine chemicals and pharmaceutical intermediates. researchgate.net This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for process automation and intensification. acs.org

The synthesis of carbamates, including the N-Boc protection of amines, is well-suited for continuous flow processing. nih.gov A typical flow setup would involve pumping streams of the amine and di-tert-butyl dicarbonate through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction conditions to maximize yield and selectivity. acs.org

Applications of Tert Butyl N 3 Aminobutan 2 Yl Carbamate As a Versatile Synthetic Intermediate

Utilization in Stereoselective Synthesis of Complex Organic Molecules

The strategic placement of functional groups in tert-butyl N-(3-aminobutan-2-yl)carbamate makes it an important synthon in stereoselective synthesis, where the control of stereochemistry is paramount. The Boc protecting group is stable under a variety of reaction conditions but can be removed under specific acidic conditions, allowing for sequential reactions at the two different nitrogen atoms.

Incorporation into Nitrogen-Containing Heterocyclic Systems

Chiral vicinal diamines, readily accessible from precursors like tert-butyl N-(3-aminobutan-2-yl)carbamate after deprotection, are widely used in the synthesis of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. The two adjacent amino groups can react with various bifunctional reagents to form a range of cyclic structures, thereby locking the conformation and providing a rigid scaffold for further functionalization.

Research has demonstrated that vicinal diamines can be transformed into diverse diazacyclic and triazacyclic small-molecule libraries. This approach is a key strategy in diversity-oriented synthesis for drug discovery. For instance, the reaction of a deprotected vicinal diamine with reagents such as carbonyl diimidazole or phosgene (B1210022) derivatives yields cyclic ureas. Similarly, using thiocarbonyl diimidazole leads to cyclic thioureas, and reaction with cyanogen bromide produces cyclic guanidines. These transformations highlight the role of chiral diamines as foundational elements for creating complex heterocyclic architectures. nih.govresearchgate.net

| Bifunctional Reagent | Resulting Heterocyclic System | Core Structure |

|---|---|---|

| Carbonyl diimidazole (or phosgene equivalent) | Cyclic Urea | -N(H)-C(O)-N(H)- |

| Thiocarbonyl diimidazole | Cyclic Thiourea | -N(H)-C(S)-N(H)- |

| Cyanogen bromide | Cyclic Guanidine | -N(H)-C(=NH)-N(H)- |

| Oxalyl chloride | Diketopiperazine | -N(H)-C(O)-C(O)-N(H)- |

Building Block in the Synthesis of Amino Alcohol Scaffolds

Chiral vicinal amino alcohols are critical structural motifs found in a vast array of natural products and pharmaceutical agents. nih.gov They are commonly synthesized from readily available chiral starting materials, such as α-amino acids. organic-chemistry.org For example, the reduction of N-protected amino acids or their esters provides a direct route to these valuable scaffolds.

While the conversion of vicinal diamines to amino alcohols is chemically feasible, for instance, through a selective diazotization of one amino group followed by hydrolysis, this specific application is not as widely documented for precursors like tert-butyl N-(3-aminobutan-2-yl)carbamate compared to its other uses. The synthesis of amino alcohols more typically proceeds from chiral amino acids or through modern methods like the enantioselective C-H amination of alcohols. nih.govorganic-chemistry.org Therefore, while the structural potential exists, the use of this specific compound as a precursor to amino alcohols is a less-traveled synthetic route in the available scientific literature.

Role in Peptide and Peptidomimetic Synthesis Research

In the realm of medicinal chemistry, peptides are important therapeutic agents, but their application can be limited by poor metabolic stability and low bioavailability. This has led to the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. Tert-butyl N-(3-aminobutan-2-yl)carbamate and the resulting chiral diamine are valuable tools in this area of research.

Integration into Modified Peptide Backbones

The incorporation of non-natural building blocks into peptide chains is a common strategy to alter their properties. Chiral diamines can be inserted into a peptide sequence to replace a standard amino acid residue, creating a modified backbone. organic-chemistry.org Solid-phase synthesis methods have been developed that allow for the insertion of mono-protected diamines into growing peptide chains. organic-chemistry.org

By replacing a traditional amide bond with the diamine unit, researchers can introduce a point of flexibility or rigidity, alter the hydrogen-bonding pattern, and increase resistance to enzymatic degradation by proteases. The diamine can act as a unique linker, and the pendant side chains of the original butanediamine structure can project into space in a manner different from natural amino acid residues, potentially leading to novel receptor interactions.

Synthesis of Conformationally Restricted Peptidomimetics

A key goal in peptidomimetic design is to create molecules that mimic a specific secondary structure of a peptide, such as a β-turn or an α-helix, which is often responsible for its biological activity. Creating cyclic structures is a powerful method to achieve this conformational restriction.

The vicinal diamine derived from tert-butyl N-(3-aminobutan-2-yl)carbamate is an ideal precursor for this purpose. As discussed in section 3.1.1, it can be readily cyclized to form various heterocyclic scaffolds. nih.gov These rigid ring systems can serve as templates to hold appended functional groups (mimicking amino acid side chains) in a well-defined spatial orientation. This allows for the creation of conformationally restricted peptidomimetics that can mimic the bioactive conformation of a natural peptide, leading to enhanced binding affinity and biological activity. nih.gov

| Application Area | Synthetic Strategy | Intended Outcome |

|---|---|---|

| Modified Peptide Backbones | Solid-phase insertion of the diamine unit to replace an amino acid. | Increased proteolytic stability; altered backbone conformation and hydrogen bonding. |

| Conformationally Restricted Peptidomimetics | Cyclization of the diamine with bifunctional reagents to form rigid heterocyclic scaffolds. | Mimicry of peptide secondary structures (e.g., β-turns); enhanced receptor binding affinity and selectivity. |

Application in the Construction of Pharmaceutical Intermediates and Lead Compounds

The vicinal diamine motif is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds and approved drugs. researchgate.netnih.gov The stereochemical arrangement of the amino groups can significantly influence the pharmacological activity of a molecule, making chiral diamines like tert-butyl N-(3-aminobutan-2-yl)carbamate highly sought-after precursors.

The structural framework of tert-butyl N-(3-aminobutan-2-yl)carbamate serves as a key starting material in the synthesis of novel pharmaceutical candidates. The presence of a Boc-protected amine allows for the selective functionalization of the free primary amine, enabling the introduction of various substituents to explore structure-activity relationships (SAR). This iterative process is fundamental to modern drug discovery, where libraries of related compounds are synthesized and screened to identify lead compounds with optimal therapeutic properties. nih.gov

For instance, chiral 1,2-diamines are integral components of numerous therapeutic agents, including antiviral and fungicidal compounds. nih.gov The synthesis of these agents often involves the coupling of the diamine core with various pharmacophores. The defined stereochemistry of tert-butyl N-(3-aminobutan-2-yl)carbamate is crucial in this context, as different stereoisomers can exhibit vastly different biological activities.

A notable example of a related Boc-protected amine in drug synthesis is in the preparation of intermediates for antiviral drugs. While not the exact compound, tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is a useful compound in organic synthesis, highlighting the utility of such protected diamines. researchgate.net

| Pharmaceutical Precursor | Therapeutic Area | Key Synthetic Step |

| Chiral Diamine Derivatives | Antiviral, Fungicidal | Structural simplification using diamines as the core structure. nih.gov |

| Vicinal Diamine Analogs | Various | Stereoselective synthesis to control pharmacological activity. researchgate.net |

| Boc-protected Amino Alcohols | Various | Asymmetric synthesis of drug molecules. nih.gov |

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. The stereocontrolled synthesis of biologically active molecules is therefore a cornerstone of pharmaceutical research. osi.lv Tert-butyl N-(3-aminobutan-2-yl)carbamate, with its two contiguous chiral centers, provides a template for the synthesis of molecules with specific stereochemistry.

The asymmetric synthesis of 1,2-diamines has garnered considerable interest due to their prevalence in biologically active compounds. researchgate.net Methodologies such as the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines have been developed to access chiral anti-1,2-diamine derivatives. nih.gov The resulting products, which can be further elaborated, underscore the importance of chiral diamine synthons.

The utility of Boc-protected diamines is further exemplified by their use in the synthesis of complex natural products and their analogs. For example, the formal synthesis of (−)-agelastatin A, a natural product with interesting biological activity, has been achieved through an organocatalytic asymmetric Mannich reaction employing N-protected aminoacetaldehydes. acs.org This highlights the role of such building blocks in accessing stereochemically complex and biologically relevant molecules.

Table of Biologically Active Molecules Derived from Chiral Diamine Precursors

| Molecule Class | Biological Activity | Synthetic Approach |

|---|---|---|

| Chiral 1,2-Diamine Derivatives | Antiviral, Fungicidal | Natural product-based structural simplification. nih.gov |

| Vicinal Diamines | Various | Asymmetric synthesis, organocatalysis. researchgate.netacs.org |

| 1,2-Amino Alcohols | Various | Asymmetric transfer hydrogenation. nih.gov |

Employment in Material Science and Polymer Chemistry Research

While the primary applications of tert-butyl N-(3-aminobutan-2-yl)carbamate are currently centered in pharmaceutical synthesis, its structural features suggest potential utility in the fields of material science and polymer chemistry. Chiral monomers can impart unique properties to polymers, such as chiroptical activity and the ability to form helical structures.

Diamines are fundamental building blocks for the synthesis of polyamides, a class of polymers with excellent thermal and mechanical properties. osti.govelsevierpure.com The incorporation of a chiral diamine monomer like tert-butyl N-(3-aminobutan-2-yl)carbamate (after deprotection) into a polyamide backbone could lead to the formation of chiral polymers. researchgate.netmdpi.com Such polymers are of interest for applications in chiral separations, asymmetric catalysis, and as advanced materials with unique optical properties. rsc.org

The synthesis of polyamides can be achieved through the catalytic dehydrogenation of diols and diamines, offering a more environmentally benign alternative to traditional condensation methods. nih.gov The use of a chiral diamine in this process could provide access to a range of novel chiral polyamides. The unsymmetrical nature of the deprotected tert-butyl N-(3-aminobutan-2-yl)carbamate could also influence the polymer's morphology and properties. mdpi.com

Potential Chiral Polyamide Properties

| Property | Potential Application |

|---|---|

| Chiroptical Activity | Optical sensors, circular polarizers |

| Helical Structure | Chiral recognition, asymmetric catalysis |

| Asymmetric Recognition Sites | Chiral chromatography stationary phases |

Chiral vicinal diamines are extensively used as precursors for the synthesis of chiral ligands for asymmetric catalysis. merckmillipore.com These ligands, when complexed with a metal center, can catalyze a wide variety of chemical transformations with high enantioselectivity. nih.gov The stereochemistry of the diamine backbone plays a critical role in determining the efficiency and selectivity of the catalyst.

The deprotected form of tert-butyl N-(3-aminobutan-2-yl)carbamate can be readily converted into a variety of chiral ligands, such as diimines, bis(oxazolines), and phosphine-containing ligands. rsc.org These ligands can then be employed in a range of catalytic asymmetric reactions, including hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. The modular synthesis of such ligands allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific application. chemrxiv.org

Examples of Chiral Ligands Derived from Vicinal Diamines

| Ligand Class | Metal | Catalyzed Reaction |

| Diiminophosphoranes | Copper | Cyclopropanation rsc.org |

| P,N-Ligands | Various | Various |

| Salen-type Ligands | Various | Various |

Mechanistic Investigations and Derivatization Chemistry of Tert Butyl N 3 Aminobutan 2 Yl Carbamate

Reactivity and Transformation of the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions, particularly those that are basic or mildly acidic. semanticscholar.org However, its strategic removal or transformation is crucial for the progression of multi-step syntheses.

Selective Deprotection Mechanisms of Boc Group (e.g., acidolytic cleavage)

The most common method for the cleavage of the Boc group is through acidolysis. nih.gov This process is typically performed under anhydrous acidic conditions to generate a free amine. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the fragmentation of the protonated carbamate. This fragmentation yields the unprotected amine, carbon dioxide, and a stable tert-butyl cation. researchgate.netyoutube.com The tert-butyl cation can be subsequently trapped by a nucleophile or eliminated to form isobutylene (B52900). researchgate.net

Kinetic studies on the deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl). researchgate.netnih.gov This suggests a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair. nih.gov A variety of strong acids are effective for this transformation, with trifluoroacetic acid (TFA) and HCl in organic solvents being the most frequently employed. researchgate.netyoutube.com

| Acid Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Excess TFA, Room Temperature | researchgate.netnih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Propan-2-ol | Saturated solution, Room Temperature | semanticscholar.orgresearchgate.netnih.gov |

| Sulfuric Acid | Propan-2-ol/Toluene | Catalytic to stoichiometric amounts | nih.gov |

| Methane Sulfonic Acid | Propan-2-ol/Toluene | Catalytic to stoichiometric amounts | nih.gov |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Mild conditions, selective for Boc groups | nih.govorganic-chemistry.org |

Transamidation and Transesterification Reactions of the Carbamate

Direct transamidation or transesterification of the highly stable N-Boc carbamate group is challenging due to the poor leaving group ability of the corresponding amine. nih.gov Such transformations often require activation of the carbamate or the use of catalysts. For instance, N-Boc protected amines can be converted into other carbamates or ureas by forming a reactive isocyanate intermediate. nih.gov This can be achieved by treating the Boc-protected amine with reagents like trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) or by using a strong base such as lithium tert-butoxide (t-BuOLi). nih.govorganic-chemistry.org

A two-step approach for transamidation involves the initial activation of an amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which is sufficiently reactive to undergo subsequent aminolysis without a catalyst. exlibrisgroup.com While less common for stable secondary carbamates, primary carbamates can undergo selective O-alkyl transesterification with titanium(IV) alkoxides. acs.org

| Transformation | Reagents/Catalyst | Mechanism/Intermediate | Reference |

|---|---|---|---|

| Transamidation (to Urea) | t-BuOLi | Isocyanate intermediate formation | nih.gov |

| Transamidation (to Urea) | 2-Chloropyridine, Tf₂O | In situ generation of isocyanate | organic-chemistry.orgresearchgate.net |

| Transesterification | Titanium(IV) alkoxides | Direct exchange (mainly for primary carbamates) | acs.org |

| Overall Transamidation | Boc₂O/DMAP, then amine | N-acyl-Boc-carbamate intermediate | exlibrisgroup.com |

Functionalization at the Free Primary Amine Moiety

The presence of a free primary amine in tert-butyl N-(3-aminobutan-2-yl)carbamate provides a versatile site for introducing molecular complexity. This primary amine is significantly more nucleophilic than the Boc-protected secondary amine, allowing for a high degree of chemoselectivity in its reactions.

Acylation, Alkylation, and Arylation Reactions

Acylation: The primary amine readily undergoes acylation to form amides. This reaction can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides. The reaction is typically fast and chemoselective, leaving the Boc-protected amine intact. nih.govacs.org

Alkylation: N-alkylation of the primary amine can be accomplished using alkyl halides. The reaction often requires a base to neutralize the hydrogen halide byproduct. To achieve selective mono-alkylation and avoid the formation of quaternary ammonium salts, hindered bases like potassium tert-butoxide can be employed in an inert solvent. google.com Electrochemical methods using an electrogenerated base have also been shown to be effective for the alkylation of N-Boc-protected amino-pyridines. nih.gov

Arylation: The primary amine can also participate in arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | Amide | nih.govacs.org |

| Alkylation | Alkyl halide, hindered base (e.g., KOtBu) | Secondary Amine | google.com |

| Arylation | Aryl halide, Palladium catalyst, ligand, base | N-Aryl Amine | - |

Formation of Amides, Ureas, and Thioureas for Molecular Diversity

Building upon acylation, the primary amine is a key starting point for creating diverse libraries of compounds through the formation of ureas and thioureas.

Ureas: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. nih.govbeilstein-journals.org A modern one-pot synthesis transforms a different Boc-protected amine into an isocyanate in situ, which then reacts with the primary amine of the target molecule to yield the desired urea. organic-chemistry.orgresearchgate.net This method avoids handling toxic isocyanates directly.

Thioureas: Similarly, thioureas are readily prepared by reacting the primary amine with an isothiocyanate. nih.govbeilstein-journals.org Alternative methods include the reaction of the amine with carbon disulfide, which proceeds through a dithiocarbamate salt intermediate. beilstein-journals.org

| Derivative | Reagents | Key Features | Reference |

|---|---|---|---|

| Urea | Isocyanate | Direct coupling with the primary amine | nih.govbeilstein-journals.org |

| Urea | Another Boc-amine, 2-chloropyridine, Tf₂O | One-pot synthesis via in situ isocyanate generation | organic-chemistry.orgresearchgate.net |

| Thiourea | Isothiocyanate | Direct coupling with the primary amine | nih.govbeilstein-journals.org |

| Thiourea | Carbon Disulfide | Forms a dithiocarbamate intermediate | beilstein-journals.org |

Nucleophilic Addition and Substitution Pathways Involving the Amine

The nucleophilic character of the primary amine enables its participation in various addition and substitution reactions.

Nucleophilic Addition: The amine can act as a nucleophile in aza-Michael or 1,4-conjugate addition reactions with electron-deficient alkenes, such as α,β-unsaturated esters, ketones, or nitriles. researchgate.net This reaction is a powerful tool for carbon-nitrogen bond formation and the synthesis of β-amino compounds.

Nucleophilic Substitution: The primary amine can displace leaving groups from various substrates. A classic example is the reaction with alkyl halides (as discussed in alkylation). It can also participate in nucleophilic aromatic substitution (SₙAr) with highly electron-deficient aromatic rings, displacing groups like halides.

| Reaction Pathway | Substrate Type | Product Class | Reference |

|---|---|---|---|

| Aza-Michael Addition | α,β-Unsaturated Carbonyls/Nitriles | β-Amino Compounds | researchgate.net |

| Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines | researchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient Aryl Halides | N-Aryl Amines | - |

Stereochemical Control and Diastereoselectivity in Subsequent Reactions of tert-butyl N-(3-aminobutan-2-yl)carbamate

Detailed scholarly research focusing specifically on the stereochemical control and diastereoselectivity in subsequent reactions of tert-butyl N-(3-aminobutan-2-yl)carbamate is limited in publicly available literature. However, general principles of asymmetric synthesis allow for well-founded postulations regarding the behavior of this chiral molecule in derivatization reactions.

Influence of Existing Stereocenters on New Stereocenter Formation

The structure of tert-butyl N-(3-aminobutan-2-yl)carbamate contains two adjacent stereocenters at the C2 and C3 positions. The relative and absolute configurations of these stereocenters are expected to exert a significant influence on the stereochemical outcome of subsequent reactions that form new stereocenters. This phenomenon, known as diastereoselective induction, is a cornerstone of asymmetric synthesis.

In reactions involving the free amino group at the C3 position, the existing chirality at both C2 and C3 would create a chiral environment that can favor the approach of reagents from one face of the molecule over the other. For instance, in an acylation or alkylation reaction at the C3-amino group, the steric bulk of the substituents at C2 and the Boc-protected amino group at C2 would direct the incoming electrophile to the less hindered face, leading to a diastereomerically enriched product.

Similarly, if the Boc-protected amino group at C2 were to be deprotected and subsequently reacted, the stereocenter at C3 would influence the stereochemical outcome. The formation of a transition state that minimizes steric interactions between the substituents on the existing stereocenters and the incoming reactants would be favored, resulting in one diastereomer being formed in excess.

The diastereomeric ratio (d.r.) of the products would be dependent on several factors, including the nature of the reactants, the reaction conditions (temperature, solvent, catalyst), and the specific stereoisomer of tert-butyl N-(3-aminobutan-2-yl)carbamate used (e.g., (2R,3R), (2S,3S), (2R,3S), or (2S,3R)).

Chemo- and Regioselectivity in Multistep Transformations

The presence of two distinct amino groups in tert-butyl N-(3-aminobutan-2-yl)carbamate—a primary amine at C3 and a carbamate-protected amine at C2—presents opportunities for selective transformations. The differential reactivity of these two functionalities is the basis for achieving chemo- and regioselectivity in multistep synthetic sequences.

The primary amine at C3 is significantly more nucleophilic than the Boc-protected amine at C2. This difference in reactivity allows for selective functionalization of the C3-amino group while the C2-amino group remains protected. A wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, would be expected to react preferentially at the C3 position under appropriate conditions.

Conversely, the Boc protecting group on the C2-amine can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine. This would allow for subsequent derivatization at the C2 position. By carefully choosing the reaction conditions and the sequence of protection and deprotection steps, it is possible to selectively functionalize either amino group, thereby achieving a high degree of chemo- and regioselectivity.

For example, a synthetic route could involve the initial acylation of the C3-amino group, followed by the deprotection of the C2-amino group, and a subsequent, different acylation at C2. This would lead to a differentially substituted 1,2-diaminobutane derivative.

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

As of the latest available data, specific experimental studies on the reaction kinetics and thermodynamics of the derivatization processes of tert-butyl N-(3-aminobutan-2-yl)carbamate have not been extensively reported in the peer-reviewed scientific literature.

Kinetic studies would be invaluable for understanding the reaction mechanisms and for optimizing reaction conditions to maximize yield and selectivity. Such studies would involve monitoring the rate of reaction as a function of reactant concentrations, temperature, and catalyst loading. The determination of rate constants, activation energies, and other kinetic parameters would provide a quantitative measure of the reactivity of the different functional groups within the molecule.

Thermodynamic studies would provide information on the relative stability of reactants, intermediates, transition states, and products. By determining the enthalpy (ΔH) and entropy (ΔS) of reaction, the Gibbs free energy (ΔG) could be calculated, which would indicate the spontaneity and position of equilibrium for a given transformation. This information would be particularly useful for understanding the diastereoselectivity of reactions, as the ratio of diastereomeric products at equilibrium is determined by the difference in their Gibbs free energies.

While specific data for tert-butyl N-(3-aminobutan-2-yl)carbamate is not available, it is reasonable to assume that its derivatization reactions would follow general principles of physical organic chemistry. For instance, reactions with low activation energies would be expected to be kinetically favored, while the formation of thermodynamically more stable products would be favored under conditions of equilibrium control.

Advanced Spectroscopic and Analytical Research Methodologies for Tert Butyl N 3 Aminobutan 2 Yl Carbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic connectivity and spatial arrangement of tert-butyl N-(3-aminobutan-2-yl)carbamate can be constructed. These methods are crucial for confirming the successful synthesis and purity of the compound. nih.gov

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For tert-butyl N-(3-aminobutan-2-yl)carbamate, the ¹H NMR spectrum exhibits characteristic signals corresponding to each unique proton. The tert-butyl group of the Boc protecting group typically appears as a prominent singlet due to the nine equivalent protons, usually found in the upfield region of the spectrum. nih.gov The protons on the butan-2-yl backbone will appear as multiplets, with their chemical shifts and coupling patterns dictated by adjacent protons and functional groups. The amine (NH₂) and carbamate (B1207046) (NH) protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for tert-butyl N-(3-aminobutan-2-yl)carbamate

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | 9H |

| -CH(CH₃) | ~1.10 - 1.25 | Doublet (d) | 6H |

| -NH₂ | Variable (Broad) | Singlet (br s) | 2H |

| -NH (Carbamate) | Variable (Broad) | Singlet (br s) | 1H |

| -CH(NH₂) | ~2.80 - 3.00 | Multiplet (m) | 1H |

| -CH(NHBoc) | ~3.50 - 3.70 | Multiplet (m) | 1H |

Carbon (¹³C) NMR spectroscopy is used to determine the types of carbon atoms in a molecule. In the spectrum of tert-butyl N-(3-aminobutan-2-yl)carbamate, distinct signals are expected for the carbons of the tert-butyl group, the butan-2-yl backbone, and the carbonyl carbon of the carbamate. The quaternary and methyl carbons of the Boc group have highly characteristic chemical shifts. chemicalbook.com Specifically, the quaternary carbon (-C(CH₃)₃) appears around 80 ppm, while the methyl carbons (-C(CH₃)₃) are found further upfield at approximately 28 ppm. rsc.org The carbonyl carbon (-C=O) of the carbamate group is typically observed in the downfield region, around 155-156 ppm. scielo.org.mx

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for tert-butyl N-(3-aminobutan-2-yl)carbamate

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | ~28.4 |

| -C (CH₃)₃ (Boc) | ~79.5 |

| -C =O (Carbamate) | ~156.0 |

| -CH(C H₃) | ~18.0 - 22.0 |

| -C H(NH₂) | ~50.0 - 55.0 |

| -C H(NHBoc) | ~52.0 - 58.0 |

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For tert-butyl N-(3-aminobutan-2-yl)carbamate, COSY would show correlations between the methine and methyl protons of the butan-2-yl backbone, establishing the connectivity of this fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nanalysis.com This allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), as predicted in Tables 1 and 2.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons over two or three bonds. scielo.org.mxnanalysis.com This is particularly useful for identifying connections involving quaternary carbons. Key HMBC correlations would include the signal from the nine protons of the tert-butyl group to the quaternary and carbonyl carbons of the Boc group, as well as correlations from the backbone protons to the carbonyl carbon, confirming the site of the carbamate linkage. scielo.org.mxnanalysis.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically allows for the analysis of intact molecules with minimal fragmentation. niscpr.res.in When analyzing tert-butyl N-(3-aminobutan-2-yl)carbamate (Molecular Formula: C₉H₂₀N₂O₂, Molecular Weight: 188.27 g/mol ), ESI-MS in positive ion mode would be expected to produce prominent signals for the protonated molecule [M+H]⁺ at m/z 189.16 and the sodium adduct [M+Na]⁺ at m/z 211.14. nih.gov The presence of these ions confirms the molecular weight of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. nih.gov For the protonated molecule of tert-butyl N-(3-aminobutan-2-yl)carbamate ([C₉H₂₁N₂O₂]⁺), HRMS would confirm its exact mass, allowing for the unambiguous verification of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion. N-Boc protected amines exhibit characteristic fragmentation patterns, including the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the loss of the entire Boc group. nih.govreddit.com These predictable fragmentation pathways provide further structural confirmation.

Interactive Table 3: Predicted HRMS and Fragmentation Data for tert-butyl N-(3-aminobutan-2-yl)carbamate

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₉H₂₁N₂O₂⁺ | 189.15975 | Protonated parent molecule |

| [M+Na]⁺ | C₉H₂₀N₂O₂Na⁺ | 211.14170 | Sodium adduct of parent molecule |

| [M+H - C₄H₈]⁺ | C₅H₁₃N₂O₂⁺ | 133.09715 | Loss of isobutylene from the Boc group |

| [M+H - C₅H₈O₂]⁺ | C₄H₁₃N₂⁺ | 89.10732 | Loss of the entire Boc group (as isobutylene + CO₂) |

Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a pivotal analytical technique for the structural elucidation of tert-butyl N-(3-aminobutan-2-yl)carbamate. This method allows for the direct identification and confirmation of the key functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

The infrared spectrum of tert-butyl N-(3-aminobutan-2-yl)carbamate is characterized by a series of distinct absorption bands that serve as fingerprints for its constituent parts: the N-Boc (tert-butyloxycarbonyl) group, the primary amine, and the alkyl backbone.

The carbamate group presents several characteristic vibrations. A strong, sharp absorption band typically appears in the region of 1715-1685 cm⁻¹ due to the carbonyl (C=O) stretching vibration. The N-H stretching vibration of the carbamate group is observed as a moderate band around 3400-3300 cm⁻¹. The C-N stretching vibration of the carbamate linkage can be found in the 1250-1190 cm⁻¹ region.

The primary amine group (-NH₂) gives rise to characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. Typically, primary amines show two bands in this area, corresponding to asymmetric and symmetric stretching modes. researchgate.net Furthermore, the NH₂ scissoring (bending) vibration is expected to produce a moderate to strong absorption band around 1650-1580 cm⁻¹. researchgate.net

The tert-butyl group is identifiable by its characteristic C-H stretching and bending vibrations. Antisymmetric and symmetric stretching vibrations of the methyl (CH₃) groups appear in the 2985-2960 cm⁻¹ range. researchgate.netresearchgate.net Strong bands corresponding to the symmetric and asymmetric bending of the C-H bonds in the tert-butyl group are typically found around 1390 cm⁻¹ and 1365 cm⁻¹, respectively. The alkyl backbone of the butanyl chain contributes to the C-H stretching and bending regions as well.

A comprehensive assignment of the principal vibrational frequencies for tert-butyl N-(3-aminobutan-2-yl)carbamate, based on data from analogous compounds, is presented below. nih.gov

Table 1: Characteristic IR Absorption Bands for tert-butyl N-(3-aminobutan-2-yl)carbamate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400–3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Moderate |

| 3350–3310 | N-H Stretch | Carbamate (N-H) | Moderate |

| 2985–2960 | C-H Stretch (Asymmetric & Symmetric) | Alkyl (tert-butyl, methyl) | Strong |

| 1715–1685 | C=O Stretch | Carbamate (-O-(C=O)-N) | Strong |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Moderate |

| 1530–1500 | N-H Bend | Carbamate (Amide II) | Moderate |

| 1470–1450 | C-H Bend (Asymmetric) | Alkyl (-CH₃) | Moderate |

| 1390 & 1365 | C-H Bend (Symmetric) | tert-butyl | Strong |

| 1250–1190 | C-N Stretch | Carbamate | Moderate |

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

tert-butyl N-(3-aminobutan-2-yl)carbamate possesses two chiral centers (at C2 and C3 of the butane (B89635) chain), meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiral chromatography is an indispensable technique for separating these stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de) in a sample. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the analytical and preparative separation of the stereoisomers of N-Boc protected diamines. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. nih.gov For compounds like tert-butyl N-(3-aminobutan-2-yl)carbamate, polysaccharide-based and macrocyclic antibiotic CSPs are particularly effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile. Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) can effectively resolve a wide range of chiral compounds, including those with amine and carbamate functionalities. nih.gov The separation is typically achieved in normal-phase, polar organic, or reversed-phase modes.

Macrocyclic antibiotic stationary phases, such as those based on teicoplanin or ristocetin (B1679390) A, offer another robust option. google.commst.edu These CSPs possess multiple chiral centers and functional groups (hydroxyl, carboxyl, amino, and aromatic rings) that can engage in various interactions, including hydrogen bonding, dipole-dipole, and steric interactions, to achieve chiral recognition of amino compounds. mst.edu

Table 2: Exemplar Chiral HPLC Method for Separation of N-Boc Protected Amines

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 °C |

Note: The optimal mobile phase composition and additive may require method development to achieve baseline separation of all four stereoisomers.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography on a chiral stationary phase is another highly sensitive technique for determining enantiomeric purity. azom.com Due to the polarity and potential for hydrogen bonding of the amine and carbamate groups, direct analysis of tert-butyl N-(3-aminobutan-2-yl)carbamate can be challenging. Therefore, derivatization is often employed to enhance volatility and improve chromatographic peak shape. The primary amine can be derivatized, for instance, with trifluoroacetic anhydride (B1165640) to form a trifluoroacetamide. nih.gov

The most common and effective CSPs for GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comresearchgate.net These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the rim (e.g., by alkylation or acylation), their enantioselective properties can be finely tuned. The separation mechanism involves the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, based on steric fit and intermolecular interactions. Amino acid derivative-based CSPs, such as Chirasil-Val, which consists of L-valine-tert-butylamide linked to a polysiloxane, can also be used for resolving derivatized amino compounds. chromatographyonline.com

Table 3: Representative Chiral GC Method for Separation of Derivatized Chiral Amines

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (for the primary amine) |

| Column | Cyclodextrin-based CSP (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 2 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation Studies

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule. wikipedia.org By successfully growing a single crystal of one of the enantiomerically pure stereoisomers of tert-butyl N-(3-aminobutan-2-yl)carbamate, its precise atomic arrangement, including the absolute configuration (R or S) at both chiral centers, can be unambiguously established.

The technique involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. wikipedia.org This analysis yields a wealth of structural information, including:

Absolute Configuration: For a non-centrosymmetric crystal containing a chiral molecule, anomalous dispersion effects can be used to determine the absolute stereochemistry without reference to any other chiral substance.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the molecular connectivity and can reveal strain or unusual electronic effects.

Torsional Angles: These define the conformation of the molecule in the solid state, revealing the spatial relationship between different parts of the molecule, such as the orientation of the tert-butyl group relative to the butane backbone.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds. For tert-butyl N-(3-aminobutan-2-yl)carbamate, hydrogen bonds involving the N-H donors of the amine and carbamate groups and the C=O acceptor of the carbamate are expected to be dominant features in the crystal packing. researchgate.net

The data obtained from X-ray crystallography are crucial for understanding structure-activity relationships and for validating results from chiral synthesis.

Table 4: Representative Crystallographic Data for an N-Boc Protected Amino Alcohol Data modeled after (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate for illustrative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.44 Å, b = 9.50 Å, c = 10.82 Å, β = 114.9° |

| C-C Bond Length (Alkyl) | 1.52 - 1.54 Å |

| C-N Bond Length (Carbamate) | ~1.33 Å |

| C=O Bond Length (Carbamate) | ~1.23 Å |

| Intermolecular H-Bond (N-H···O=C) | Distance: ~2.98 Å |

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt, due to the absence of published research focusing on the specific computational chemistry aspects of this particular compound. The scientific community has not yet published in-depth theoretical studies on tert-butyl N-(3-aminobutan-2-yl)carbamate that would allow for a thorough analysis of its electronic structure, reaction mechanisms, and conformational behavior at the level of detail specified in the outline.

While general principles of computational chemistry and studies on similar molecules exist, adhering to the strict instruction to focus solely on "tert-butyl N-(3-aminobutan-2-yl)carbamate" and to exclude information outside the explicit scope prevents the generation of the requested article. Further research and publication in the field of computational chemistry would be required to provide the specific data needed to fulfill this request.

Theoretical and Computational Chemistry Studies on Tert Butyl N 3 Aminobutan 2 Yl Carbamate

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (if applicable to a specific research context)

No specific research context or published studies were found that apply QSAR modeling to the derivatives of tert-butyl N-(3-aminobutan-2-yl)carbamate.

Future Research Directions and Emerging Applications of Tert Butyl N 3 Aminobutan 2 Yl Carbamate

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For carbamates, this involves moving away from hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net A significant area of future research is the expanded use of carbon dioxide (CO2) as a renewable, non-toxic, and inexpensive C1 feedstock. nih.govresearchgate.netorganic-chemistry.org Methodologies that facilitate the direct fixation of CO2 with amines to form carbamates under mild conditions are highly desirable. acs.org

Recent advancements have demonstrated the synthesis of carbamates directly from Boc-protected amines using bases like tert-butoxide lithium, which circumvents the need for toxic reagents and metal catalysts. nih.gov Further research will likely focus on broadening the substrate scope and improving the catalytic efficiency of such transformations. Exploring alternative, readily available starting materials and developing catalytic systems that operate under ambient temperature and pressure will be key to creating truly sustainable synthetic pathways.

Table 1: Comparison of Reagents for Carbamate (B1207046) Synthesis

| Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene & Derivatives | Phosgene, Triphosgene, Chloroformates | Well-established reactivity | Highly toxic, generates hazardous waste nih.govresearchgate.netacs.org |

| Isocyanates | Methyl isocyanate | Versatile | Often derived from phosgene, toxic nih.govacs.org |

| Carbon Dioxide (CO2) | Gaseous or Supercritical CO2 | Non-toxic, renewable, abundant nih.govresearchgate.net | Requires activation, can require high pressure acs.org |

| Carbonates | Di-tert-butyl dicarbonate (B1257347) | Readily available, convenient | Can generate stoichiometric waste |

Exploration of Bio-catalytic Approaches for Stereoselective Synthesis

Biocatalysis offers significant advantages for the synthesis of chiral amines and their derivatives, including exceptional stereoselectivity, mild reaction conditions, and improved sustainability compared to traditional chemical methods. nih.govbohrium.commanchester.ac.uk The synthesis of vicinal diamines, the core of tert-butyl N-(3-aminobutan-2-yl)carbamate, is an area ripe for biocatalytic innovation.

Enzymes such as oxidoreductases—including amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms)—are powerful tools for asymmetric amine synthesis. nih.govbohrium.com Future research will focus on discovering and engineering these enzymes to accept a broader range of substrates relevant to vicinal diamine synthesis. Multi-enzyme cascades, where several biocatalytic steps are combined in a single pot, present a highly efficient strategy. nih.govmanchester.ac.ukrsc.org For instance, a cascade involving a transaminase to form an initial chiral amine followed by another enzymatic step could provide a direct route to complex diamines. rsc.orgnottingham.ac.uk

A particularly exciting frontier is the merger of biocatalysis with other catalytic modes, such as photoredox catalysis. cjcatal.comeurekalert.org Recent work has demonstrated that a dual bio-/photo-catalytic system using an ene-reductase and an organic dye under green light can achieve the enantioselective hydroamination of enamides to produce enantioenriched vicinal diamines with excellent stereoselectivity (up to >99% enantiomeric excess). cjcatal.comeurekalert.org Expanding the scope and understanding the mechanisms of such synergistic systems will be a major focus of future research, offering novel pathways to chiral scaffolds that are difficult to access through conventional means. cjcatal.com

Table 2: Key Enzyme Classes in Chiral Amine Synthesis

| Enzyme Class | Abbreviation | Typical Reaction | Key Advantages |

|---|---|---|---|

| Imine Reductases | IREDs | Asymmetric reduction of imines to amines | High stereoselectivity, broad substrate scope for cyclic imines nih.govmanchester.ac.uk |

| Amine Dehydrogenases | AmDHs | Reductive amination of ketones | Direct conversion of ketones to amines nih.govbohrium.com |

| ω-Transaminases | ATAs | Transfer of an amino group from a donor to a ketone | Excellent enantioselectivity, avoids high-pressure H2 nottingham.ac.uk |

| Carboxylic Acid Reductases | CARs | Reduction of carboxylic acids to aldehydes | Can be used in cascades for amine synthesis manchester.ac.ukresearchgate.net |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of drug discovery and materials science necessitates faster methods for synthesizing and screening compound libraries. High-Throughput Experimentation (HTE) platforms, which utilize parallel reactors and advanced analytics, are becoming indispensable tools for accelerating reaction discovery and optimization. cam.ac.ukchemrxiv.org Future efforts will involve integrating the synthesis of tert-butyl N-(3-aminobutan-2-yl)carbamate and its derivatives into these automated workflows.